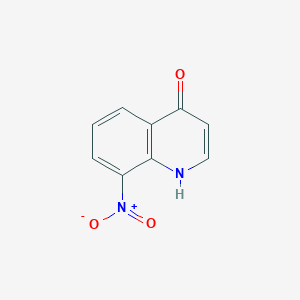

4-Hydroxy-8-nitroquinoline

説明

4-Hydroxy-8-nitroquinoline is a useful research compound. Its molecular formula is C9H6N2O3 and its molecular weight is 190.16 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 149795. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Antimicrobial Properties

Research indicates that 4-hydroxy-8-nitroquinoline exhibits significant antimicrobial activity. It has been studied against various pathogens, including bacteria and fungi. For instance, derivatives of 8-hydroxyquinoline have been shown to possess antibacterial properties against strains such as E. coli and S. aureus, with some exhibiting minimum inhibitory concentrations (MIC) lower than standard antibiotics .

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. Notably, nitroxoline (5-amino-8-hydroxyquinoline), a derivative, demonstrated potent cytotoxicity in human cancer cell lines, with IC50 values significantly lower than other analogues tested . The mechanism involves the generation of reactive oxygen species (ROS), which can induce apoptosis in cancer cells.

Antiviral Effects

Recent studies have highlighted the antiviral properties of this compound derivatives against HIV. Compounds synthesized from this base structure showed moderate inhibitory effects on HIV-1 replication in cell cultures . This suggests a potential for developing new antiviral therapies based on this compound.

Applications in Medicinal Chemistry

The applications of this compound extend beyond its biological activities:

- Drug Development : The compound serves as a scaffold for designing new drugs targeting various diseases, including cancer and infections.

- Chelation Therapy : Its ability to chelate metal ions makes it useful in treating conditions related to metal toxicity and neurodegenerative diseases.

- Fluorescent Probes : The compound's unique structure allows it to be utilized as a fluorescent chemosensor for detecting metal ions in biological systems .

Case Study 1: Antibacterial Activity

A study evaluated the antibacterial efficacy of several derivatives of this compound against multiple pathogenic strains. Compounds were tested using disk diffusion methods, revealing that certain derivatives were more effective than traditional antibiotics like penicillin G .

| Compound | Pathogen Tested | MIC (mg/mL) |

|---|---|---|

| Derivative A | E. coli | 0.0001 |

| Derivative B | S. aureus | 0.0001 |

| Standard Antibiotic | E. coli | 0.001 |

Case Study 2: Anticancer Activity

In vitro studies demonstrated that nitroxoline exhibited potent cytotoxic effects across various cancer cell lines, including leukemia and pancreatic cancer cells. The cytotoxicity was enhanced by the presence of copper ions, which suggests a potential therapeutic strategy for enhancing the efficacy of this compound in cancer treatment .

Case Study 3: Antiviral Activity

Research on the anti-HIV activity of synthesized derivatives showed that several compounds inhibited viral replication effectively, with some achieving inhibition rates comparable to established antiviral drugs .

化学反応の分析

Condensation Reactions

The hydroxyl group at position 4 participates in condensation reactions with aldehydes or ketones, forming complex structures. This reactivity is attributed to the nucleophilic oxygen atom in the hydroxyl group, which can engage in nucleophilic attack mechanisms under controlled conditions.

Substitution Reactions

The nitro group at position 8 acts as a meta-directing group , influencing substitution reactions. For example:

-

Pd-catalyzed C–H arylation : Substitution at the 5- or 7-position can occur using palladium catalysts (e.g., Pd(OAc)₂ with SPhos ligands) under high-temperature conditions (150°C in NMP) with potassium phosphate as a base .

-

Nitration : While the compound already contains a nitro group, additional nitration could theoretically occur at adjacent positions, though this is less common due to steric hindrance .

| Reaction Type | Conditions | Position Affected | Product Example |

|---|---|---|---|

| C–H arylation | Pd(OAc)₂, SPhos, K₃PO₄, NMP, 150°C | 5 or 7 | Substituted quinoline |

| Nitration | Dilute HNO₃, prolonged boiling | 5,7 (if vacant) | Dinitroquinoline |

Reduction of the Nitro Group

The nitro group at position 8 can be reduced to an amino group using:

-

Catalytic hydrogenation (H₂, Pd/C).

-

Reducing agents like tin(II) chloride in hydrochloric acid, producing 4-hydroxy-8-aminoquinoline.

Oxidation of the Hydroxyl Group

The hydroxyl group at position 4 can be oxidized to a quinone moiety using oxidizing agents such as potassium permanganate or chromium trioxide under acidic conditions.

Cyclization Reactions

The carboxylate group (if present, as in derivatives like ethyl 4-hydroxy-8-nitroquinoline-3-carboxylate) facilitates cyclization with substituted anilines or other precursors, often via microwave-assisted or traditional heating methods .

Dimerization and Coupling

Under palladium-catalyzed conditions, the compound may undergo dimerization or coupling with other aryl groups, as observed in Suzuki-Miyaura cross-coupling reactions .

Mechanistic Insights

The nitro group’s electron-withdrawing effect stabilizes intermediates in reactions involving the hydroxyl group. For example, in condensation reactions, the nitro group’s presence may enhance the electrophilicity of adjacent carbonyl groups .

Analytical Techniques

特性

IUPAC Name |

8-nitro-1H-quinolin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O3/c12-8-4-5-10-9-6(8)2-1-3-7(9)11(13)14/h1-5H,(H,10,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMLGHJCPFCGNEY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)[N+](=O)[O-])NC=CC2=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50946641 | |

| Record name | 8-Nitroquinolin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50946641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23432-46-4, 23833-95-6 | |

| Record name | 8-Nitro-4-quinolinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23432-46-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC149795 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=149795 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 8-Nitroquinolin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50946641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。